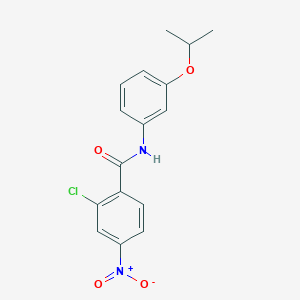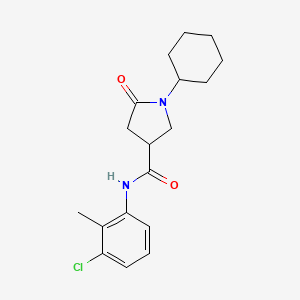
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide (CINB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CINB belongs to the class of nitrobenzamides and is known for its ability to inhibit the activity of certain enzymes.
Applications De Recherche Scientifique
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of enzymology. It has been shown to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to enhance the sensitivity of cancer cells to DNA-damaging agents. Tankyrase is an enzyme that regulates the activity of telomerase, which is involved in telomere maintenance and cell proliferation. Inhibition of tankyrase by 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to have anti-cancer effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide to PARP has been found to be competitive with the binding of its substrate, NAD+. 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has also been found to induce the degradation of tankyrase by the proteasome, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to have several biochemical and physiological effects. Its inhibition of PARP has been found to enhance the sensitivity of cancer cells to DNA-damaging agents, leading to increased apoptosis. Inhibition of tankyrase by 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to result in telomere dysfunction and cell cycle arrest, leading to anti-cancer effects. 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has also been found to inhibit the proliferation of cancer cells and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide in lab experiments include its specificity for certain enzymes, its ability to inhibit the activity of enzymes that play a crucial role in cancer cell survival, and its potential to enhance the sensitivity of cancer cells to DNA-damaging agents. The limitations of using 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide. One direction is to investigate its potential applications in combination therapy with other anti-cancer agents. Another direction is to explore its potential applications in other diseases that involve the dysregulation of PARP or tankyrase activity, such as neurodegenerative diseases. Further research is also needed to optimize the synthesis method of 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide and to develop more potent and selective inhibitors of PARP and tankyrase.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-(3-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10(2)23-13-5-3-4-11(8-13)18-16(20)14-7-6-12(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHDOZJPIOGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4238297.png)
![dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate](/img/structure/B4238301.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)
![3,4-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4238313.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide](/img/structure/B4238317.png)

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]cyclopropanecarboxamide](/img/structure/B4238326.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide](/img/structure/B4238327.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B4238348.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4238363.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4238370.png)
![9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4238374.png)